2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole
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Overview
Description
- Starting material: Pyrazole derivative
- Reagents: Pyrrole, acetic anhydride
- Conditions: Reflux
Step 4: Formation of Thiazole Ring
- Starting material: Pyrrole derivative
- Reagents: Thioamide, phosphorus pentachloride
- Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyrazole ring through cyclization reactions. The pyrrole and thiazole rings are then introduced through subsequent reactions involving appropriate reagents and catalysts.
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Step 1: Preparation of Naphthalene Derivative
- Starting material: 6-methoxynaphthalene
- Reagents: Bromine, acetic acid
- Conditions: Reflux
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Step 2: Formation of Pyrazole Ring
- Starting material: 6-methoxynaphthalene derivative
- Reagents: Hydrazine hydrate, acetic acid
- Conditions: Reflux
Chemical Reactions Analysis
Types of Reactions
2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propionamide: Known for its antibacterial and antifungal activities.
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate:
6-Methoxy-2-naphthol: Used in various chemical syntheses and industrial applications.
Uniqueness
2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole is unique due to its multi-ring structure, which imparts specific chemical and biological properties. Its combination of naphthalene, pyrazole, pyrrole, and thiazole rings makes it a versatile compound with diverse applications in medicinal chemistry and scientific research.
Properties
Molecular Formula |
C22H18N4OS |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C22H18N4OS/c1-27-19-7-6-15-11-17(5-4-16(15)12-19)21-18(13-24-25-21)14-26-9-2-3-20(26)22-23-8-10-28-22/h2-13H,14H2,1H3,(H,24,25) |
InChI Key |
JLWKAIUMWRZNJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4C=CC=C4C5=NC=CS5 |
Origin of Product |
United States |
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